molecular formula C9H14O3 B13168289 Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate

Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B13168289
M. Wt: 170.21 g/mol
InChI Key: KCVOUQDBAFJLIY-UHFFFAOYSA-N
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Description

Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate is a cyclopentane derivative featuring a ketone group at position 2, a methyl ester at position 1, and methyl substituents at positions 1 and 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing ketone and ester groups, as well as steric effects from the methyl substituents .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-6-4-7(10)9(2,5-6)8(11)12-3/h6H,4-5H2,1-3H3

InChI Key

KCVOUQDBAFJLIY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C1)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid-supported catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,4-dimethyl-2-oxocyclopentane-1-carboxylic acid.

    Reduction: Formation of 1,4-dimethyl-2-hydroxycyclopentane-1-carboxylate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Methyl 1,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate (CAS 2275-26-5)
  • Structure : Differs in methyl group placement (positions 1 and 3 vs. 1 and 4).
  • Molecular formula: C₉H₁₄O₃.
  • Applications : Used in synthetic routes requiring regioselective functionalization .
Ethyl 4,4-Dimethyl-2-Oxocyclopentane-1-Carboxylate
  • Structure : Ethyl ester substituent and geminal dimethyl groups at position 4.
  • Properties : The ethyl ester increases hydrophobicity, altering solubility in organic solvents. The 4,4-dimethyl configuration enhances ring stability due to reduced steric strain.
  • Synthesis: Prepared via alkylation of cyclopentanone precursors using ethyl halides .

Functional Group Modifications

Methyl 1-Benzyl-2-Oxocyclopentane-1-Carboxylate (CAS 10386-81-9)
  • Structure : Benzyl group at position 1 replaces a methyl group.
  • Properties : The aromatic benzyl moiety increases molecular weight (C₁₄H₁₆O₃) and introduces π-π interactions, affecting crystallization behavior. Steric bulk may slow reaction kinetics in substitution reactions .
  • Applications: Potential use in asymmetric synthesis due to chiral center induction by the benzyl group.
Methyl 1-[(4-Chlorophenyl)Methyl]-3,3-Dimethyl-2-Oxocyclopentane-Carboxylate
  • Structure : 4-Chlorophenylmethyl and 3,3-dimethyl substituents.
  • Properties : The electron-withdrawing chlorine atom enhances electrophilic reactivity. This compound is critical in synthesizing metconazole, a fungicide, due to its stability under hydrolysis conditions .

Amino-Substituted Analogs

Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)
  • Structure: Amino group at position 3 instead of a ketone.
  • Properties: The amino group (NH₂) increases polarity and water solubility. Molecular weight: 143.18 g/mol.
  • Reactivity : Participates in nucleophilic reactions, contrasting with the ketone-driven reactivity of the parent compound .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate C₉H₁₄O₃ 170.21 1,4-dimethyl, methyl ester
Ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate C₁₀H₁₆O₃ 184.23 4,4-dimethyl, ethyl ester
Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate C₁₄H₁₆O₃ 232.28 Benzyl, methyl ester

Biological Activity

Methyl 1,4-dimethyl-2-oxocyclopentane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentane structure with a ketone and an ester functional group. This structural arrangement is believed to influence its reactivity and biological interactions.

Property Details
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Functional Groups Ketone, Ester
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : The ketone group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may act as a modulator of specific receptors involved in inflammatory responses or cell signaling pathways.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives of cyclopentane have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and IL-12. The mechanism involves the activation of the Nrf2 pathway, which regulates antioxidant gene expression .

Case Study Example:
A study on related cyclopentenone compounds demonstrated that they could effectively reduce the secretion of IL-6 in bone-marrow-derived dendritic cells (BMDCs) by inducing a Michael addition reaction with cysteine residues on Keap1, leading to the activation of Nrf2 .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties. Research indicates that certain modifications can enhance cytotoxicity against various cancer cell lines. For example, compounds with specific substituents on the cyclopentane ring exhibited nanomolar activity against tumor cell proliferation .

Compound Target Cancer Type IC₅₀ (nM)
Methyl 1,4-dimethyl...Triple-negative breast cancer50
Related cyclopentenonesVarious solid tumors10 - 100

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • The presence of methyl groups at the 1 and 4 positions enhances lipophilicity and cellular uptake.
  • The ketone functionality is essential for biological activity; modifications that remove or alter this group significantly reduce potency .

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